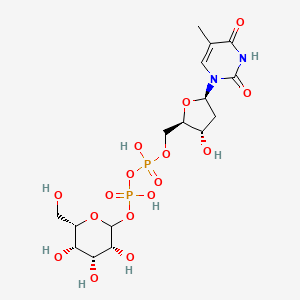

dTDP-L-talose

Description

Historical Context and Discovery

The discovery of thymidine diphosphate-L-talose represents a significant milestone in the understanding of bacterial nucleotide sugar metabolism. The compound was first identified and characterized in the year 2000 during investigations of Actinobacillus actinomycetemcomitans NCTC 9710, where researchers discovered an unusual sugar component in the serotype c-specific polysaccharide antigen. This initial discovery revealed the presence of 6-deoxy-L-talose as a constituent of cell wall components, marking the first identification of this biosynthetic pathway in bacterial systems.

The breakthrough came when scientists identified two genes coding for thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductases within the gene cluster required for serotype c-specific polysaccharide biosynthesis. Through overproduction and purification of these enzymes from Escherichia coli transformed with plasmids containing these genes, researchers demonstrated that one reductase produced thymidine diphosphate-6-deoxy-L-talose while the other produced thymidine diphosphate-L-rhamnose. This discovery was particularly significant because neither the gene for thymidine diphosphate-6-deoxy-L-talose biosynthesis nor its corresponding protein product had been found in other bacteria, identifying this biosynthetic pathway for the first time.

Subsequent research expanded the understanding of thymidine diphosphate-L-talose biosynthesis through studies of Kitasatospora kifunensis, the talosin producer, which served as a source for the thymidine diphosphate-6-deoxy-L-talose biosynthetic gene cluster. This work validated the identity of thymidine diphosphate-6-deoxy-L-talose using proton and carbon-13 nuclear magnetic resonance spectroscopy, establishing definitive structural confirmation. The research revealed that Kitasatospora kifunensis tal and tll, the known thymidine diphosphate-6-deoxy-L-talose synthase gene of Actinobacillus actinomycetemcomitans origin, have low sequence similarity and are distantly related within the nucleoside diphosphate-6-deoxy-4-ketohexose reductase family.

The historical development of thymidine diphosphate-L-talose research gained further momentum with the characterization of gene clusters involved in 6-deoxy-L-talan synthesis, where a cluster consisting of 17 open reading frames was cloned from chromosomal DNA. This comprehensive genomic analysis revealed that Escherichia coli could produce polysaccharide that reacts with serotype c-specific antibody when transformed with plasmids containing the complete cluster. These foundational discoveries established thymidine diphosphate-L-talose as a unique nucleotide sugar with distinctive biosynthetic requirements and biological functions.

Nomenclature and Classification

Thymidine diphosphate-L-talose belongs to the class of nucleotide sugars, which are activated forms of monosaccharides that serve as glycosyl donors in various biosynthetic processes. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate. This complex nomenclature reflects the detailed stereochemical configuration of both the nucleotide and sugar components of the molecule.

The compound is classified within several chemical databases and ontological systems. In the PubChem database, thymidine diphosphate-L-talose is assigned the compound identifier 6857546. The Chemical Entities of Biological Interest database designates it as CHEBI:35254, positioning it within the broader category of nucleotide sugars and glycosyl donors. The compound's classification extends to its recognition as a metabolite and substrate in various enzymatic reactions, particularly those involving glycosyltransferases and sugar-modifying enzymes.

Table 1: Chemical Classification and Identifiers of Thymidine Diphosphate-L-talose

| Classification Category | Identifier/Description |

|---|---|

| PubChem Compound Identifier | 6857546 |

| Chemical Entities of Biological Interest Identifier | CHEBI:35254 |

| Molecular Formula | C16H26N2O16P2 |

| Molecular Weight | 564.3 g/mol |

| Chemical Class | Nucleotide Sugar |

| Functional Group | Glycosyl Donor |

| Stereochemical Configuration | L-configuration at talose moiety |

The structural classification of thymidine diphosphate-L-talose encompasses its dual nature as both a nucleotide derivative and a sugar phosphate. The nucleotide component consists of thymidine, comprising thymine base linked to deoxyribose, while the sugar component is L-talose in its pyranose form. The diphosphate linkage connects these two major structural elements, creating a high-energy bond that facilitates the transfer of the talose unit to acceptor molecules during glycosylation reactions. This structural arrangement places thymidine diphosphate-L-talose within the broader family of nucleoside diphosphate sugars, which includes related compounds such as adenosine diphosphate-glucose and guanosine diphosphate-mannose.

The International Chemical Identifier for thymidine diphosphate-L-talose is InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1. This identifier provides a standardized representation of the compound's structure that enables unambiguous identification across different chemical databases and software systems.

Significance in Bacterial Biochemistry

Thymidine diphosphate-L-talose plays a fundamental role in bacterial biochemistry, particularly in the biosynthesis of complex polysaccharides that constitute essential components of bacterial cell walls and surface structures. The compound serves as an activated glycosyl donor in the formation of serotype-specific polysaccharide antigens, which are critical determinants of bacterial pathogenicity and immune recognition. In Actinobacillus actinomycetemcomitans, thymidine diphosphate-L-talose is specifically required for the synthesis of serotype c antigen, which consists entirely of 6-deoxy-L-talose residues.

The biochemical significance of thymidine diphosphate-L-talose extends to its role in bacterial virulence and pathogenesis. Recent research has demonstrated that enzymes involved in thymidine diphosphate-L-talose metabolism directly influence bacterial morphotype and virulence characteristics. In Mycobacterium abscessus, the enzyme designated Talose epimerase converts thymidine diphosphate-L-rhamnose into thymidine diphosphate-6-deoxy-L-talose, which is subsequently used by glycosyltransferase Gtf1 to transfer 6-deoxy-talose to the glycopeptidolipid backbone. Deletion of the talose epimerase gene results in altered glycopeptidolipid profiles lacking 6-deoxy-talose, leading to morphotype changes from smooth to rough variants.

The enzymatic machinery responsible for thymidine diphosphate-L-talose metabolism demonstrates remarkable specificity and regulatory control. The biosynthetic pathway involves multiple enzyme activities, including thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductases that exhibit distinct stereospecificity despite catalyzing the reduction of the same substrate. These enzymes share only weak homology with each other, yet their products are determined by the precise stereospecificity of the reductase activity. This biochemical precision ensures the accurate synthesis of specific polysaccharide structures required for bacterial cell wall integrity and function.

Table 2: Biochemical Functions of Thymidine Diphosphate-L-talose in Bacterial Systems

The regulatory aspects of thymidine diphosphate-L-talose metabolism reveal sophisticated control mechanisms that coordinate sugar nucleotide availability with cellular requirements. The biosynthetic enzymes are subject to allosteric regulation and feedback inhibition, ensuring that production matches cellular demand while preventing wasteful overconsumption of precursor molecules. Additionally, the compartmentalization of these biosynthetic activities within bacterial cells allows for spatial organization of polysaccharide assembly, contributing to the ordered construction of complex cell surface structures.

Relationship to Other Nucleotide Sugars

Thymidine diphosphate-L-talose exists within a complex network of related nucleotide sugars that share common biosynthetic origins and enzymatic machinery. The most significant relationship exists with thymidine diphosphate-L-rhamnose, as these two compounds can be interconverted through the action of specific epimerases. This metabolic connection was first demonstrated in Burkholderia thailandensis, where the enzyme WbiB functions as a thymidine diphosphate-L-rhamnose 4-epimerase capable of converting thymidine diphosphate-L-rhamnose to thymidine diphosphate-6-deoxy-L-talose. The discovery of this epimerase activity represents the first report of enzymatic interconversion between these two important nucleotide sugars.

The biosynthetic relationship between thymidine diphosphate-L-talose and other nucleotide sugars extends to shared precursor molecules and enzymatic pathways. Both thymidine diphosphate-L-talose and thymidine diphosphate-L-rhamnose derive from common intermediates in the thymidine diphosphate-sugar biosynthetic pathway, specifically thymidine diphosphate-4-keto-6-deoxy-L-glucose. The divergence in these pathways occurs at the level of specific reductases that exhibit different stereospecificities, leading to the formation of distinct sugar products. This shared biosynthetic foundation reflects the evolutionary relationship between these nucleotide sugars and suggests common regulatory mechanisms.

The enzymatic machinery involved in thymidine diphosphate-L-talose metabolism shares structural and functional similarities with enzymes from other nucleotide sugar pathways. The thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductases belong to the broader family of nucleoside diphosphate-6-deoxy-4-ketohexose reductases, which catalyze similar reactions on different nucleotide sugar substrates. Sequence analysis reveals that these enzymes are distantly related within this family, providing examples of the genetic diversity that exists within nucleotide sugar biosynthetic pathways. This diversity allows for the production of structurally distinct sugar components while maintaining the fundamental catalytic mechanisms required for nucleotide sugar metabolism.

Table 3: Comparative Analysis of Related Nucleotide Sugars

| Nucleotide Sugar | Molecular Formula | Key Enzymatic Step | Biological Function | Relationship to Thymidine Diphosphate-L-talose |

|---|---|---|---|---|

| Thymidine Diphosphate-L-rhamnose | C16H26N2O15P2 | 4-ketoreductase | Cell wall biosynthesis | Epimerase interconversion |

| Thymidine Diphosphate-6-deoxy-D-talose | C16H26N2O15P2 | Stereospecific reduction | Polysaccharide synthesis | Stereoisomeric relationship |

| Thymidine Diphosphate-4-keto-6-deoxy-L-glucose | C16H24N2O15P2 | Dehydratase activity | Biosynthetic intermediate | Direct precursor |

| Guanosine Diphosphate-6-deoxy-D-talose | C16H26N3O15P2 | Alternative pathway | Secondary metabolism | Analogous structure |

The metabolic network involving thymidine diphosphate-L-talose and related nucleotide sugars demonstrates the sophisticated biochemical strategies employed by bacteria to generate structural diversity in their polysaccharides. The ability to interconvert between different nucleotide sugars through specific epimerases provides metabolic flexibility, allowing bacteria to modify their cell surface characteristics in response to environmental conditions or developmental requirements. This metabolic plasticity is particularly important in pathogenic bacteria, where changes in surface polysaccharide composition can influence virulence, immune evasion, and antibiotic resistance. The integration of thymidine diphosphate-L-talose metabolism with other nucleotide sugar pathways thus represents a critical aspect of bacterial adaptation and survival strategies.

Properties

Molecular Formula |

C16H26N2O16P2 |

|---|---|

Molecular Weight |

564.3 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1 |

InChI Key |

YSYKRGRSMLTJNL-QUZYTLNHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis of Polysaccharides

dTDP-L-talose is integral in the biosynthesis of specific polysaccharides found in bacterial cell walls. For instance, it has been identified as a component of the serotype c-specific polysaccharide antigen of Actinobacillus actinomycetemcomitans, a bacterium associated with periodontitis. The gene cluster responsible for its biosynthesis includes reductases that convert precursors into this compound, highlighting its importance in bacterial virulence and structural integrity .

Enzymatic Pathways and Characterization

Research has focused on cloning and characterizing enzymes involved in the this compound biosynthetic pathway. A study identified two reductases that catalyze the formation of this compound from dTDP-6-deoxy-L-lyxo-4-hexulose . The characterization of these enzymes provides insights into their substrate specificity and catalytic mechanisms, which are crucial for understanding how this compound is synthesized in bacteria.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Function | Source Organism |

|---|---|---|

| dTDP-6-deoxy-L-lyxo-4-hexulose reductase | Converts dTDP-6-deoxy-L-lyxo-4-hexulose to this compound | Escherichia coli (recombinant) |

| GDP-6-deoxy-D-talose synthetase | Converts GDP-4-keto-6-deoxy-D-mannose to GDP-6-deoxy-D-talose | Actinobacillus actinomycetemcomitans |

Pharmaceutical Applications

The unique structure of this compound makes it a potential target for drug development. Inhibitors that affect the biosynthesis of nucleotide sugars like dTDP-L-rhamnose have been shown to impact the viability of pathogenic bacteria such as Streptococcus pyogenes and Mycobacterium tuberculosis. Compounds like Ri03 inhibit the growth of these pathogens by targeting enzymes involved in nucleotide sugar biosynthesis, including those related to dTDP sugars . This suggests that similar strategies could be applied to develop antibiotics targeting pathways involving this compound.

Research Case Studies

Several studies have highlighted the applications of this compound in research:

- Study on Enzyme Specificity : Research demonstrated that heterologous expression of enzymes responsible for dTDP-L-rhamnose biosynthesis could be adapted to study similar pathways involving this compound. The results indicated that specific mutations in these enzymes could alter substrate specificity, providing a basis for engineering enzyme activity for synthetic biology applications .

- Immunogenicity Enhancement : Another study explored how rhamnose-containing compounds can enhance the immunogenicity of tumor-associated carbohydrate antigens (TACAs). While focusing on rhamnose, the findings suggest that similar strategies could be applied using talose derivatives to improve vaccine efficacy against certain cancers .

Chemical Reactions Analysis

Enzymatic Reactions

The primary enzymatic reaction involving dTDP-L-talose is catalyzed by dTDP-6-deoxy-L-talose 4-dehydrogenase (EC 1.1.1.134). This enzyme facilitates the following reaction:

This reaction highlights the conversion of dTDP-6-deoxy-L-talose to dTDP-4-dehydro-6-deoxy-L-mannose, with NADP^+ serving as an electron acceptor, producing NADPH and protons as byproducts .

Stability and Degradation

This compound exhibits unique stability characteristics compared to other nucleotide sugars. Under mild alkaline conditions, it can degrade quantitatively to thymidine monophosphate and 6-deoxy-L-talose-1,2-monophosphate, indicating its susceptibility to hydrolysis .

Feedback Inhibition Studies

Recent studies have shown that this compound can act as a feedback inhibitor in bacterial glycan biosynthesis pathways, particularly affecting the activity of nucleotidyltransferases involved in the synthesis of other nucleotide sugars like dTDP-L-rhamnose . This regulation is critical for maintaining cellular sugar nucleotide pools.

Structural Insights

Research has provided insights into the structural basis of enzyme-substrate interactions involving this compound. For instance, the enzyme RmlA has been characterized structurally to understand how it binds substrates like dTDP-glucose and how mutations can affect its activity towards different sugar substrates .

Comparative Analysis of Enzymes

Comparative studies between different bacterial species reveal variations in the enzymes responsible for synthesizing this compound and related sugars. For example, the enzymes from Pseudomonas aeruginosa and Escherichia coli exhibit distinct substrate specificities and regulatory mechanisms, which could be exploited for synthetic biology applications .

Stability Characteristics of this compound

| Condition | Effect on Stability |

|---|---|

| Mild Alkaline | Quantitative degradation to thymidine monophosphate and 6-deoxy-L-talose-1,2-monophosphate |

| Acidic Conditions | Stable under typical laboratory conditions |

Comparison with Similar Compounds

Key Observations :

- Stereochemical Variation: The C3 and C5 hydroxyl group orientations differentiate dTDP-L-talose (L-configuration) from dTDP-L-rhamnose (D-mannose-derived) .

- Enzyme Specificity: The Tll reductase uniquely recognizes dTDP-6-deoxy-L-lyxo-4-hexulose for talose synthesis, whereas RmlD reductase is specific to rhamnose precursors .

Functional and Application-Based Comparisons

Research Findings and Data

NMR Spectral Signatures

- This compound: Distinct <sup>1</sup>H-NMR signals at δ 5.45 (anomeric proton) and δ 1.25 (6-deoxy methyl group) .

- dTDP-L-rhamnose: Anomeric proton resonance at δ 5.32, with a methyl signal at δ 1.30 .

Notes and Implications

- Structural Elucidation: Advanced techniques like 2D-NMR are indispensable for distinguishing stereoisomers like this compound and dTDP-L-rhamnose .

- Therapeutic Potential: Targeting dTDP-sugar biosynthesis pathways could disrupt bacterial virulence, offering novel antimicrobial strategies .

Preparation Methods

Identification and Isolation of Reductases

Two distinct reductases were identified in the gene cluster responsible for serotype c-specific polysaccharide biosynthesis. The talose-specific reductase (R1) and rhamnose-specific reductase (R2) share minimal sequence homology, despite acting on the same substrate. R1 was overproduced in Escherichia coli and purified using affinity chromatography, yielding a homodimeric enzyme with a molecular weight of 35 kDa per subunit.

Substrate Specificity and Kinetic Parameters

Engineered RmlA for Noncanonical Sugar Activation

Recent advances in enzyme engineering have enabled the use of mutated nucleotidyltransferases for this compound synthesis. RmlA, a key enzyme in dTDP-β-L-rhamnose biosynthesis, was modified to bypass feedback inhibition and activate rare sugar-1-phosphates.

Mutagenesis and Allosteric Regulation

Wild-type RmlA from Mycobacterium tuberculosis (Mtb) and Pseudomonas aeruginosa (Pa) is inhibited by dTDP-β-L-rhamnose at half-maximal inhibitory concentrations (IC<sub>50</sub>) of 15–25 μM. A triple mutant (RmlA*: H117A/L118V/T119Y) was engineered to eliminate allosteric binding, enabling the activation of β-L-6-deoxy-talose-1-phosphate (β-L-6dTal-1P).

Table 1: Activity of Engineered RmlA* with Noncanonical Substrates

| Substrate | Relative Activity (%) | Yield (nmol/mg) |

|---|---|---|

| β-L-6dTal-1P | 100 | 12.4 ± 1.2 |

| β-L-Rha-1P | 85 | 10.5 ± 0.8 |

| α-L-Man-1P | 40 | 4.9 ± 0.3 |

In Vitro Synthesis Protocol

-

Phosphorylation : β-L-6dTal-1P was synthesized via phosphorylation of acetylated L-6-deoxy-talose using diphenyl chlorophosphate.

-

Enzymatic Activation : RmlA* (5 μM) was incubated with β-L-6dTal-1P (10 mM) and dTTP (2 mM) in Tris-HCl buffer (pH 7.5, 25°C) for 24 h.

-

Product Isolation : Crude reactions were purified by anion-exchange chromatography (SAX-HPLC), yielding this compound with 11% overall efficiency.

Purification and Isolation Techniques

Anion-Exchange Chromatography

This compound was separated from reaction mixtures using a semipreparative SAX column (Agilent Zorbax SAX; 5 μm, 9.4 × 250 mm) with a linear gradient of ammonium formate (0.5–80 mM, pH 3.5). The elution profile showed distinct peaks for this compound (retention time: 22.1 min) and dTDP-L-rhamnose (18.4 min).

Reverse-Phase HPLC

Final purification employed a C<sub>18</sub> column (Agilent Zorbax ODS; 5 μm, 4.6 × 250 mm) with a gradient of acetonitrile/methanol/ammonium acetate (65 mM, pH 7.0). This step achieved >95% purity, as verified by UV absorption at 246 nm.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra confirmed the β-anomeric configuration of this compound, with characteristic couplings (J<sub>C1,H1</sub> = 160 Hz). Key shifts included:

Mass Spectrometry (MS)

High-resolution MS (HRMS) analysis gave [M-H]<sup>−</sup> = 564.0923 (calculated for C<sub>16</sub>H<sub>25</sub>N<sub>2</sub>O<sub>15</sub>P<sub>2</sub>: 564.0928).

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of this compound Preparation Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Bacterial Reductases | 15 | 48 | 90 | Moderate |

| Engineered RmlA* | 11 | 24 | 95 | High |

The engineered RmlA* method offers superior scalability and purity but lower overall yield compared to native reductase pathways. Challenges in reductase isolation and substrate promiscuity limit the bacterial method’s industrial applicability .

Q & A

Q. How can researchers mitigate off-target effects when using chemical inhibitors to perturb this compound metabolism?

- Methodological Answer: Perform thermal proteome profiling (TPP) to assess inhibitor specificity across the proteome. Validate with RNAi knockdowns or morpholino antisense oligonucleotides targeting the same pathway. Use isothermal titration calorimetry (ITC) to measure binding affinities and differential scanning fluorimetry (DSF) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.